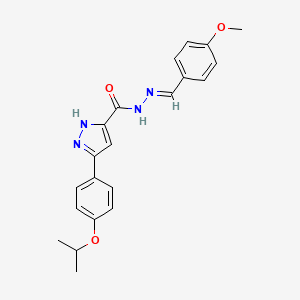

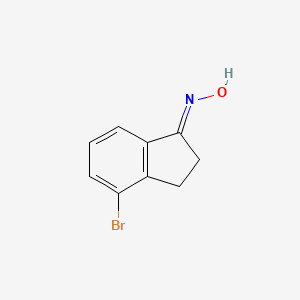

![molecular formula C13H22N2O3 B2663483 1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid CAS No. 944281-04-3](/img/structure/B2663483.png)

1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The compound has a molecular weight of 239.31 . It has a predicted boiling point of 444.1±38.0 °C and a predicted density of 1.175±0.06 g/cm3 . Its pKa is predicted to be 4.81±0.28 .Wissenschaftliche Forschungsanwendungen

Arthropod Repellency

1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid and its stereoisomers show potential as repellents against blood-feeding arthropods. Research by Klun, Ma, and Gupta (2000) found that certain stereoisomers of this compound class can be twice as effective as repellents compared to others, highlighting the influence of stereoisomerism on repellent efficacy (Klun, Ma, & Gupta, 2000).

Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids

The compound has been acknowledged in the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids. Kiss and Fülöp (2014) noted that such β-aminocarboxylic acids, found in natural products and antibiotics, are important precursors for pharmacologically interesting β-lactams and other bioactive compounds (Kiss & Fülöp, 2014).

Synthesis of Piperidines

This compound class plays a role in the synthesis of piperidines, which are critical for pharmaceutical applications. Lebold, Leduc, and Kerr (2009) demonstrated a Zn(II)-catalyzed synthesis of piperidines using related compounds, emphasizing their importance in creating highly functionalized piperidines (Lebold, Leduc, & Kerr, 2009).

Anticancer Activity

Derivatives of this compound have been evaluated for their potential anticancer activity. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives from this compound class and found some of these derivatives to exhibit significant anticancer activity against various cancer cell lines (Kumar et al., 2013).

Acetylcholinesterase (AChE) Inhibitory Activity

Compounds derived from this chemical class have been studied for their AChE inhibitory activity, which is significant for treating conditions like Alzheimer's disease. Sivakumar et al. (2013) synthesized novel dispiro heterocycles from this compound class and found them to exhibit potent AChE inhibitory activity (Sivakumar et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

Eigenschaften

IUPAC Name |

1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c16-11(17)13(7-3-1-4-8-13)14-12(18)15-9-5-2-6-10-15/h1-10H2,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUPWQWCQWKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

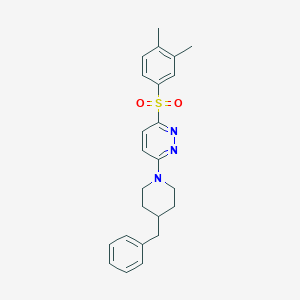

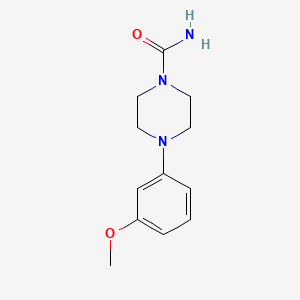

![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)

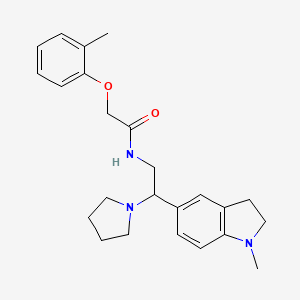

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)

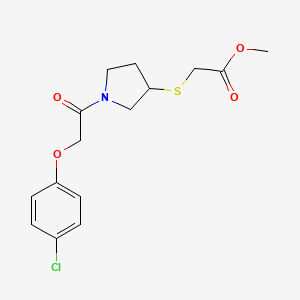

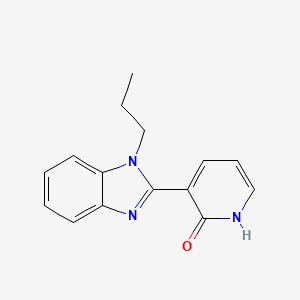

![2-(4-bromophenyl)-5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2663411.png)

![(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2663421.png)

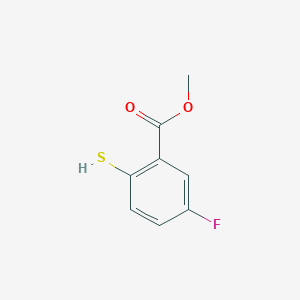

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2663422.png)